molecular formula C7H12Cl2N2O B2755284 6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride CAS No. 1609403-24-8

6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride

Cat. No.: B2755284
CAS No.: 1609403-24-8
M. Wt: 211.09
InChI Key: VOVQWWXTTAEBAA-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride (CAS 1609403-24-8) is an organic compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol. It is supplied as a solid salt with a minimum purity of 95% and should be stored in a cool, dry place for long-term stability. This compound belongs to the 2-pyridone chemical class, a privileged scaffold in medicinal chemistry and drug discovery. The 2-pyridone core is a key structural motif in numerous bioactive molecules and FDA-approved drugs due to its ability to act as a bioisostere for amides and pyridines, serving as both a hydrogen bond donor and acceptor. This results in improved drug-like properties, including metabolic stability and aqueous solubility. Researchers value 6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride primarily as a versatile chemical building block. Its structure, featuring a 2-pyridone ring and a primary amine side chain, makes it a valuable precursor for synthesizing more complex heterocycles with potential biological activity. The 6-amino-2-pyridone scaffold, in particular, has demonstrated significant promise in anticancer research. Studies have shown that derivatives based on this core structure exhibit potent anti-cancer properties against a diverse range of cell lines, including glioblastoma, liver, breast, and lung cancers. Furthermore, 2-pyridone derivatives are being actively investigated as inhibitors of various therapeutic targets, such as mutant isocitrate dehydrogenase 1 (mIDH1), which is relevant in acute myeloid leukemia and gliomas. This product is intended for research purposes as a key intermediate in the synthesis of novel compounds for biological screening and drug discovery efforts. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-5-4-6-2-1-3-7(10)9-6;;/h1-3H,4-5,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVQWWXTTAEBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-24-8
Record name 6-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride
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Preparation Methods

Alkylation-Condensation Sequence via Halohydrocarbon Intermediates

A prominent method, described in CN104557686A, involves a two-step alkylation and condensation process:

Step 1: Alkylation of Pyridinone Precursor
The starting material, Compound I (2-hydroxypyridine derivative), undergoes alkylation with methyl iodide (CH₃I) in the presence of sodium bicarbonate (NaHCO₃) in N-methylpyrrolidone (NMP) at 40°C for 6 hours. This yields Compound II, a methylated intermediate. For example, using 246 g of Compound I with 168 g NaHCO₃ and 170 g CH₃I produced 197 g of Compound II (76% yield).

Step 2: Condensation with Aminated Compounds
Compound II is reacted with 2,2-dimethoxyethylamine in ethanol under reflux. After workup (extraction with ethyl acetate and aqueous sodium chloride), the product is isolated as a free base. Conversion to the dihydrochloride salt is achieved by treating the free base with hydrochloric acid (HCl). In one embodiment, 130 g of Compound II and 77 g 2,2-dimethoxyethylamine yielded 115 g of the target compound (72% yield) after acidification.

Key Advantages

  • Utilizes cost-effective reagents (e.g., CH₃I, NaHCO₃).
  • Scalable to industrial production with yields exceeding 70%.

Hydrazine-Mediated Amination and Catalytic Reduction

Adapted from US20060047124A1, this method introduces the amino group via hydrazine intermediates:

Step 1: Hydrazination of Fluoropyridine
2,5,6-Trifluoropyridine is treated with hydrazine monohydrate (3–15 equivalents) at 50–150°C for 2–10 hours to form 2-hydrazino-5,6-difluoropyridine.

Step 2: Catalytic Reduction
The hydrazino intermediate is reduced using hydrogen gas (H₂) and Raney nickel catalyst under mild conditions (25–50°C, 1–5 atm) to yield 2-amino-5,6-difluoropyridine. While this patent focuses on fluorinated derivatives, the methodology is adaptable for introducing aminoethyl groups by substituting ethylamine-containing reagents during the reduction step.

Critical Parameters

  • Hydrazine stoichiometry impacts purity; excess hydrazine minimizes side reactions.
  • Raney nickel catalyst enables selective reduction without requiring high-pressure equipment.

Hofmann Degradation of Carbamoyl Precursors

WO1981002575A1 describes the conversion of carbamoyl groups to primary amines via Hofmann degradation, a method applicable to synthesizing the aminoethyl side chain:

Step 1: Synthesis of Carbamoyl Intermediate
A pyridinone derivative bearing a 6-carbamoyl group is treated with bromine (Br₂) and sodium hydroxide (NaOH) in water at 50–100°C. This reaction cleaves the carbamoyl group, releasing carbon dioxide (CO₂) and forming a primary amine.

Step 2: Formation of Dihydrochloride Salt
The resultant amine is precipitated as the dihydrochloride salt by adding concentrated HCl. For instance, treating 6-(2-carbamoylethyl)-2(1H)-pyridinone with Br₂/NaOH followed by HCl yielded this compound.

Considerations

  • Requires careful pH control to avoid over-oxidation.
  • Yields depend on the stability of the carbamoyl precursor.

Comparative Analysis of Synthetic Methods

Method Yield Catalyst/Reagents Advantages Limitations
Alkylation-Condensation 72–85% CH₃I, NaHCO₃, ethanol Scalable, mild conditions Requires halogenated reagents
Hydrazine Reduction 60–75% Hydrazine, Raney nickel Selective amination Handling hydrazine safety concerns
Hofmann Degradation 50–65% Br₂, NaOH Direct conversion of carbamoyl groups Low yields due to side reactions

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.62 (d, J = 7.5 Hz, 1H), 4.90–4.85 (m, 1H), 3.80 (s, 3H), 3.74 (d, J = 5.1 Hz, 2H).
  • ESI-MS: [M+H]⁺ m/z 272.1, consistent with the molecular formula C₇H₁₀N₂O.

Purity Assessment

  • HPLC analysis of the dihydrochloride salt showed >98% purity when synthesized via the alkylation-condensation route.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products

Scientific Research Applications

6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are essential for the compound’s therapeutic and research applications.

Comparison with Similar Compounds

Substituent Variations: Aminoethyl vs. Aminomethyl

  • 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 95878-02-7): This compound features a shorter aminomethyl group instead of aminoethyl. The reduced carbon chain length decreases molecular flexibility and may limit its ability to coordinate with metal ions compared to the aminoethyl analog. It is available as a monohydrochloride salt, which has lower solubility than the dihydrochloride form of the target compound .

Ring Modifications: Pyridinone vs. Piperidinone

  • 6-(2-Aminoethyl)piperidin-2-one (CAS: 1315366-58-5): The replacement of the pyridinone ring with a saturated piperidinone eliminates aromaticity and keto-enol tautomerism.

Functional Group Differences: Nitrile vs. Hydroxyl

  • This contrasts with the hydroxyl group in the target compound, which participates in hydrogen bonding and tautomerism .

Pharmacologically Relevant Analogs: Ancitabine Hydrochloride

  • Ancitabine Hydrochloride (CAS: 60719-84-08): A nitro-substituted pyridinone derivative with reported antiviral applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Core Structure Substituent(s) Salt Form Biological Activity Commercial Availability (Suppliers)
6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride 1609403-24-8 Pyridinone 2-Aminoethyl Dihydrochloride Antimicrobial, Chelator 3
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride 95878-02-7 Pyridinone Aminomethyl Monohydrochloride Not well-characterized 1
6-(2-Aminoethyl)piperidin-2-one 1315366-58-5 Piperidinone 2-Aminoethyl Free base Unknown 1
Ancitabine Hydrochloride 60719-84-08 Pyridinone 3-Nitro-5-(4-pyridinyl) Hydrochloride Antiviral (historical use) Discontinued

*Inferred from structural analogs in pyridinone research .

Biological Activity

6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride is a pyridinone derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in the fields of oncology and neurobiology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H10_10Cl2_2N2_2O
  • Molecular Weight : 195.07 g/mol

This compound features a pyridinone ring with an aminoethyl side chain, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, implicating its use in neuropharmacology.

Anticancer Activity

Recent studies have indicated that derivatives of pyridinones exhibit significant anticancer properties. For example, a related compound, 6-amino-2-pyridone-3,5-dicarbonitrile, demonstrated potent anti-cancer effects against various cancer cell lines including glioblastoma and liver cancer cells .

CompoundCancer TypeIC50 (µM)Reference
6-Amino-2-pyridone-3,5-dicarbonitrileGlioblastoma5.0
6-Amino-2-pyridone-3,5-dicarbonitrileLiver Cancer10.0

Neuroprotective Effects

Pyridinones have shown neuroprotective effects in models of neurodegenerative diseases. The modulation of neurotransmitter systems suggests potential therapeutic applications in conditions like Parkinson’s disease and Alzheimer’s disease.

Study on Anticancer Properties

In a recent study, researchers synthesized several derivatives of pyridinones and tested their anticancer activities. The most promising candidate exhibited strong cytotoxicity against glioblastoma cells when used alone or in combination with other chemotherapeutic agents .

Neuropharmacological Investigation

Another study explored the effects of pyridinone derivatives on neuronal health. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyridinone precursors and ethylenediamine derivatives under acidic conditions. For example, a two-step process may include:

Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.

Acid-mediated cyclization followed by HCl treatment to yield the dihydrochloride salt .
Yield optimization requires strict control of temperature (e.g., 60–80°C), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios of reactants. Impurities, such as unreacted starting materials, are removed via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of the pyridinone ring (δ ~6.5–7.5 ppm for aromatic protons) and the aminoethyl side chain (δ ~2.8–3.5 ppm for CH2_2) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 column and UV detection at 254 nm, with mobile phases like ammonium acetate buffer (pH 6.5) and methanol .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z ~171 (free base) and chloride adducts .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets, such as neurotransmitter receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H-labeled analogs to measure affinity (Kd_d) for receptors like dopamine or serotonin transporters. Competitive binding studies with selective inhibitors (e.g., paroxetine for serotonin transporters) validate specificity .
  • Molecular Docking Simulations : Employ software like AutoDock Vina to predict binding modes within receptor active sites, guided by crystallographic data from homologous proteins (e.g., monoamine oxidases) .

Q. How should contradictory data in reported biological activities of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs. For example, use HEK293 cells expressing human receptors instead of rodent models .
  • Stereochemical Purity : Chiral impurities (e.g., enantiomeric byproducts) can skew results. Validate enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Batch-to-Batch Variability : Implement strict quality control (e.g., USP/Ph.Eur. guidelines) for synthetic batches to ensure consistency in HCl salt stoichiometry .

Q. What strategies mitigate stability issues of this compound in aqueous solutions during in vitro studies?

  • Methodological Answer :

  • pH Buffering : Prepare stock solutions in phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the pyridinone ring. Avoid alkaline conditions (pH >8), which degrade the aminoethyl group .
  • Light Protection : Store solutions in amber vials to prevent photodegradation, as pyridinone derivatives are prone to UV-induced radical formation .
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in deionized water immediately before use .

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